molecular formula C19H22ClN3O2 B4944759 4-benzyl-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide

4-benzyl-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B4944759
M. Wt: 359.8 g/mol
InChI Key: OKHLACDOJGAWIU-UHFFFAOYSA-N
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Description

4-benzyl-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a piperazine ring substituted with a benzyl group and a 5-chloro-2-methoxyphenyl group, making it a unique molecule with potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl chloride, 5-chloro-2-methoxyphenylamine

Major Products Formed

    Oxidized Products: Corresponding carboxylic acids or ketones

    Reduced Products: Amines

    Substituted Products: Various benzyl or phenyl derivatives

Mechanism of Action

The mechanism of action of 4-benzyl-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties compared to other similar compounds. Its combination of benzyl and 5-chloro-2-methoxyphenyl groups makes it a versatile molecule for various applications in research and industry .

Properties

IUPAC Name

4-benzyl-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-25-18-8-7-16(20)13-17(18)21-19(24)23-11-9-22(10-12-23)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHLACDOJGAWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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